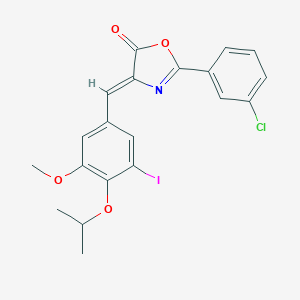
2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CMI-977, is a synthetic compound with potential therapeutic properties. It belongs to the class of oxazolone derivatives and has been studied extensively for its pharmacological effects.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. It also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to reduce inflammation and oxidative stress in various animal models. It has also been found to improve cognitive function and reduce neuronal damage in a mouse model of Alzheimer's disease. Additionally, 2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have a protective effect on the liver in a rat model of liver injury.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potent anti-inflammatory and anti-bacterial properties, as well as its ability to inhibit the NF-κB signaling pathway. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One possible avenue is to investigate its use in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. Another potential direction is to study its neuroprotective effects in the context of traumatic brain injury. Additionally, further research is needed to determine the optimal dosing and administration of 2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one for therapeutic use.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves a multi-step process, starting with the reaction of 3-chlorobenzaldehyde with 3-iodo-4-isopropoxy-5-methoxybenzyl bromide in the presence of a base. The resulting intermediate is then subjected to a condensation reaction with glycine to form the oxazolone ring. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 2-(3-chlorophenyl)-4-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to have anti-bacterial properties, making it a potential candidate for the treatment of bacterial infections.
Eigenschaften
Molekularformel |
C20H17ClINO4 |
|---|---|
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
(4Z)-2-(3-chlorophenyl)-4-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H17ClINO4/c1-11(2)26-18-15(22)7-12(9-17(18)25-3)8-16-20(24)27-19(23-16)13-5-4-6-14(21)10-13/h4-11H,1-3H3/b16-8- |
InChI-Schlüssel |
HPTDJZVNDHAHLW-PXNMLYILSA-N |
Isomerische SMILES |
CC(C)OC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl)OC |
SMILES |
CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)OC |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283743.png)
![2-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283746.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B283749.png)
![N-(3-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283754.png)
![N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283755.png)
![4-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]butanamide](/img/structure/B283760.png)
![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283765.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283767.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
![2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283769.png)
![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)